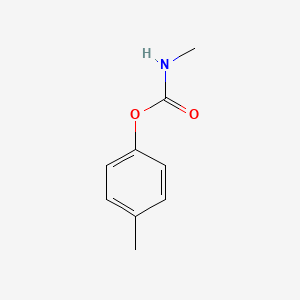
Carbamic acid, methyl-, 4-methylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, methyl-, 4-methylphenyl ester, also known as methyl 4-methylphenylcarbamate, is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.1891 g/mol . This compound is part of the carbamate family, which are esters of carbamic acid. It is characterized by the presence of a carbamate group (-NHCOO-) attached to a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbamic acid, methyl-, 4-methylphenyl ester can be synthesized through the reaction of 4-methylphenyl isocyanate with methanol. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale reaction of 4-methylphenyl isocyanate with methanol. This process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Types of Reactions:
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less common, it can participate in such reactions under appropriate conditions, leading to various oxidized or reduced derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) in aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products Formed:
Hydrolysis: 4-methylphenol and methyl carbamate.
Substitution: Various carbamate derivatives depending on the nucleophile used.
Scientific Research Applications
Carbamic acid, methyl-, 4-methylphenyl ester has several applications in scientific research:
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Mechanism of Action
The mechanism of action of carbamic acid, methyl-, 4-methylphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Carbamic acid, methyl-, 3-methylphenyl ester: Similar structure but with the methyl group in the meta position.
Carbamic acid, phenyl-, methyl ester: Lacks the methyl group on the phenyl ring.
Uniqueness: Carbamic acid, methyl-, 4-methylphenyl ester is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interactions with biological targets. This structural feature can lead to differences in its chemical behavior and biological activity compared to its analogs .
Properties
CAS No. |
1129-48-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(4-methylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-8(6-4-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
ZHXCDUWUCWUEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















